molecular formula C12H13NO2 B188434 Ethyl 4-methyl-1H-indole-2-carboxylate CAS No. 16732-80-2

Ethyl 4-methyl-1H-indole-2-carboxylate

Cat. No. B188434
CAS RN: 16732-80-2
M. Wt: 203.24 g/mol
InChI Key: ZUJVXCIAKURESZ-UHFFFAOYSA-N
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Description

Ethyl 4-methyl-1H-indole-2-carboxylate is a chemical compound with the molecular formula C12H13NO2 . It is used as a reactant for the synthesis of oxazino [4,3-a]indoles via cascade addition-cyclization reactions . The compound forms a hydrogen-bonded dimer, with hydrogen bonding occurring between N atoms of the indole ring and the keto oxygen atoms .


Synthesis Analysis

The synthesis of Ethyl 4-methyl-1H-indole-2-carboxylate involves several steps. The compound can be synthesized via the Bartoli reaction conditions in THF at −40 °C . The reaction between isopropenylmagnesium bromide and 4-bromo-3-nitrotoluene yields 2,4-dimethyl-7-bromoindole . The radical reduction of this compound is performed almost quantitatively to afford the final product .


Molecular Structure Analysis

The molecular structure of Ethyl 4-methyl-1H-indole-2-carboxylate is characterized by a benzene ring fused to a pyrrole ring . The nitrogen lone electron pair participates in the aromatic ring .


Chemical Reactions Analysis

Ethyl 4-methyl-1H-indole-2-carboxylate is a reactant for the synthesis of various compounds. It is used in the preparation of indolecarboxamides as cannabinoid CB1 receptor antagonists . It is also used in the preparation of indole-3-propionic acids as anti-inflammatory and analgesic agents .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 203.24 . It is a solid at room temperature and should be stored in a dry environment at 2-8°C .

Scientific Research Applications

  • Ethyl 4-methyl-1H-indole-2-carboxylate derivatives have been synthesized for potential use as intermediates in the preparation of pharmacologically active compounds. For example, a study on the synthesis of 4H-furo[3,2-b]indole derivatives involved the preparation of ethyl 4H-furo[3,2-b]indole-2-carboxylates as intermediates (Tanaka, Yakushijin, & Yoshina, 1979).

  • Ethyl 4-methyl-1H-indole-2-carboxylate derivatives have been explored for their anticancer properties. In a study, derivatives of this compound were screened for anticancer activity against human tumor cell lines, although they showed no significant activity except for one compound (Carbone et al., 2013).

  • These compounds are also used as synthetic intermediates in the preparation of other indole derivatives. A study on the photochemical synthesis of 2,3-homoindoles utilized ethyl 2-cyano-4-methyl-1,2-di-hydroquinoline-1-carboxylates to produce ethyl endo-1-cyano-6b-methyl-1,1a,2,6b-tetrahydrocycloprop[b]indole-2-carboxylates (Ikeda et al., 1974).

  • Additionally, the compound has been studied for its use in indole synthesis strategies. For example, a study developed a new strategy for indole synthesis using ethyl pyrrole-2-carboxylate, which resulted in the synthesis of various indoles functionalized on the benzene moiety (Tani et al., 1996).

  • Ethyl 4-methyl-1H-indole-2-carboxylate derivatives have been investigated in studies focusing on their thermodynamic properties, which are crucial for understanding their stability and reactivity (Carvalho et al., 2016).

Safety And Hazards

Ethyl 4-methyl-1H-indole-2-carboxylate is classified under GHS07 for safety and hazards . It has hazard statements H302, H315, H319, and H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

Future Directions

The indole derivatives have been the focus of many researchers in the study of pharmaceutical compounds for many years . Researchers have investigated the effect of carboxamide moiety at positions 2 and 3, giving unique inhibitory properties to these compounds . It is hoped that indole scaffolds will be tested in the future for maximum activity in pharmacological compounds .

Relevant Papers Several papers have been published on Ethyl 4-methyl-1H-indole-2-carboxylate. These include studies on the synthesis of indole derivatives as prevalent moieties present in selected alkaloids , and the synthetic strategies of indole 2 and 3-carboxamides .

properties

IUPAC Name

ethyl 4-methyl-1H-indole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO2/c1-3-15-12(14)11-7-9-8(2)5-4-6-10(9)13-11/h4-7,13H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUJVXCIAKURESZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(C=CC=C2N1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30501494
Record name Ethyl 4-methyl-1H-indole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30501494
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-methyl-1H-indole-2-carboxylate

CAS RN

16732-80-2
Record name Ethyl 4-methyl-1H-indole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30501494
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
J Zhang, Y Hu, H Wang, A Guo, J Kong… - … Process Research & …, 2018 - ACS Publications
… To a solution of ethyl 4-methyl-1H-indole-2-carboxylate (0.6 g, 2.8 mmol, 1 equiv) in CHCl 3 (10 mL) was added NBS (1.05 g, 5.61 mmol, 95% purity, 2 equiv) at 0 C. After the reaction …
Number of citations: 1 pubs.acs.org

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